3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline
CAS No.:
Cat. No.: VC15842659
Molecular Formula: C15H11F2N3O2
Molecular Weight: 303.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11F2N3O2 |
|---|---|
| Molecular Weight | 303.26 g/mol |
| IUPAC Name | 3-[3-[4-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]aniline |
| Standard InChI | InChI=1S/C15H11F2N3O2/c16-15(17)21-12-6-4-9(5-7-12)13-19-14(22-20-13)10-2-1-3-11(18)8-10/h1-8,15H,18H2 |
| Standard InChI Key | KQTXJOHGOFAOMQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline is C₁₅H₁₁F₂N₃O₂, with a molecular weight of 303.26 g/mol . The core 1,2,4-oxadiazole ring (a five-membered heterocycle containing two nitrogen and one oxygen atom) is substituted at position 3 with a 4-(difluoromethoxy)phenyl group and at position 5 with an aniline moiety. The difluoromethoxy group (-OCF₂H) introduces electronegativity and lipophilicity, enhancing membrane permeability and target binding.
Spectroscopic and Computational Data
Key spectral identifiers include:
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IR Spectroscopy: Stretching vibrations for N-H (aniline) at ~3,400 cm⁻¹, C-F (difluoromethoxy) at ~1,100 cm⁻¹, and C=N (oxadiazole) at ~1,600 cm⁻¹.
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NMR: ¹H NMR signals for aniline protons (δ 6.5–7.5 ppm), aromatic protons on the phenyl rings (δ 7.0–8.0 ppm), and -OCF₂H protons (δ 5.5–6.0 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 303.26 (M⁺) with fragmentation patterns indicative of oxadiazole ring cleavage .
The compound’s logP (octanol-water partition coefficient) is estimated at 2.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Formation of the Oxadiazole Core: Condensation of 4-(difluoromethoxy)benzamide with hydroxylamine hydrochloride yields the intermediate amidoxime. Cyclization with cyanuric chloride forms the 1,2,4-oxadiazole ring.
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Aniline Coupling: Suzuki-Miyaura cross-coupling links the oxadiazole intermediate to 3-aminophenylboronic acid, catalyzed by Pd(PPh₃)₄ in a tetrahydrofuran/water mixture .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, verified via HPLC.
Optimization Challenges
Key challenges include minimizing byproducts from incomplete cyclization (e.g., open-chain amidoximes) and ensuring regioselectivity during cross-coupling. Reaction yields range from 40–60%, influenced by temperature and catalyst loading.
Biological Activities and Mechanisms
BACE1 Inhibition for Alzheimer’s Disease
Structural analogs of this compound, such as those described in patent WO2007038271A1, demonstrate β-secretase (BACE1) inhibition, a therapeutic target for reducing amyloid-β plaques in Alzheimer’s disease . The oxadiazole ring interacts with BACE1’s catalytic aspartate residues, while the difluoromethoxy group enhances binding affinity through hydrophobic interactions .
Anti-Inflammatory Effects
In murine models, related compounds suppress NF-κB signaling, reducing TNF-α and IL-6 levels by 50–70% at 10 µM concentrations. The aniline moiety may chelate metal ions in inflammatory enzymes.
Comparative Analysis with Structural Analogs
This table underscores how minor structural variations significantly alter biological outcomes. The 4-(difluoromethoxy) substitution in the query compound optimizes BACE1 interaction .
Applications and Future Directions
Neurodegenerative Disease Therapeutics
With IC₅₀ values of 0.8–1.2 µM against BACE1 , this compound is a lead candidate for Alzheimer’s drug development. Preclinical studies in transgenic mice show a 40% reduction in amyloid-β plaques after 12 weeks of oral administration .
Antibacterial Drug Development
Nanoformulations (e.g., liposomal encapsulation) enhance bioavailability, achieving 90% bacterial load reduction in wound infection models.
Limitations and Research Gaps
Current data lack in vivo toxicity profiles and long-term stability studies. Future work should prioritize pharmacokinetic optimization and clinical trial design.
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